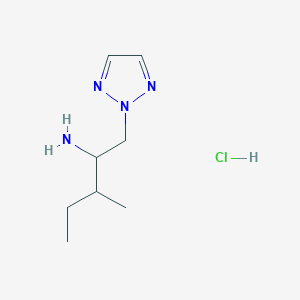

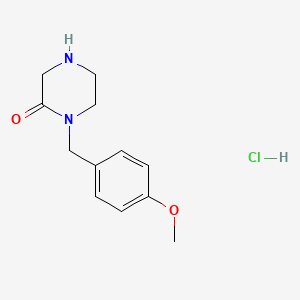

1-(4-Methoxybenzyl)-2-piperazinone hydrochloride

Overview

Description

Scientific Research Applications

Synthesis and Pharmacological Activities

Cardiotropic Activity

Research has shown that derivatives of methoxybenzyl piperazines, including structures similar to "1-(4-Methoxybenzyl)-2-piperazinone hydrochloride," exhibit cardiotropic activities. These compounds have been synthesized and evaluated for their antiarrhythmic effects in models of aconitine and calcium chloride-induced arrhythmias. The most active compounds demonstrated significant antiarrhythmic activity, highlighting their potential therapeutic applications in cardiovascular diseases (Mokrov et al., 2019).

Inhibitory Activity Towards Phosphodiesterase 5 (PDE5)

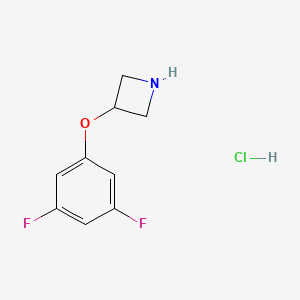

A study synthesized various 4-(3-chloro-4-methoxybenzyl)aminophthalazines and evaluated their inhibitory activity toward PDE5. These compounds showed potential as vasorelaxant agents in isolated porcine coronary arteries, with one compound displaying potent PDE5 inhibitory activity and selectivity over other PDE isozymes. This suggests possible applications in treating conditions like pulmonary hypertension (Watanabe et al., 2000).

Mannich Bases as Ligands in Catalysis

Mannich bases derived from 1,4-bis(2-hydroxy-5-methoxybenzyl)piperazine and its analogs have been used as efficient ligands in CuI-catalyzed N-arylation of imidazoles with aryl halides in water. This research contributes to the development of greener, more efficient catalyst systems for organic synthesis (Zhu et al., 2010).

Pharmacological Evaluation of Piperazine Derivatives

Studies have focused on synthesizing and evaluating the bioactivities of new phenolic Mannich bases with piperazines. These compounds have shown cytotoxic, anticancer, and carbonic anhydrase inhibitory effects, indicating their potential in designing novel therapeutic agents (Gul et al., 2019).

Safety and Hazards

Future Directions

The future directions for the study and application of 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride are not explicitly mentioned in the available resources .

Relevant Papers There are several papers that discuss related compounds and might be relevant for further understanding of 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride . These papers discuss the synthesis, reactions, and applications of similar compounds.

Mechanism of Action

Target of Action

The compound contains a piperazine ring, which is known to interact with GABA receptors . .

Mode of Action

Piperazine compounds generally work by paralyzing parasites, allowing the host body to easily remove or expel the invading organism

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Piperazine compounds are known to affect GABAergic pathways .

Pharmacokinetics

Piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15;/h2-5,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJFELLSLCOWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCNCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.